

Technical Guide: 1-Chlorotetradecane (Myristyl Chloride)

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Compound of Interest

Compound Name: 1-Chlorotridecane

CAS No.: 822-13-9

Cat. No.: B1582154

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CAS Registry Number: 2425-54-9

Executive Summary & Identity Correction

Critical Disambiguation: The user query specified "**1-Chlorotridecane**" (a C13 chain) but provided CAS 2425-54-9. This CAS number uniquely identifies 1-Chlorotetradecane (a C14 chain), also known as Myristyl Chloride.^{[1][2][3][4]} To ensure scientific accuracy and procurement safety, this guide focuses on the substance defined by the CAS number.

Overview: 1-Chlorotetradecane is a long-chain primary alkyl halide used extensively as a lipophilic building block in organic synthesis.^{[2][5]} Its primary utility lies in "lipophilicity engineering"—the attachment of a 14-carbon hydrophobic tail to pharmacophores or hydrophilic heads.^[2] This modification is critical in the development of:

- Cationic Surfactants: Quaternary ammonium compounds (QACs) for biocidal or phase-transfer catalytic applications.^[2]
- Drug Delivery Systems: Increasing the LogP of drug candidates to enhance membrane permeability.^[2]

- Specialty Materials: Synthesis of liquid crystals and hydrophobic surface modifiers.[2]

Physicochemical Profile

The following data establishes the baseline for handling and analytical validation.

Property	Value	Context
Molecular Formula		Linear saturated chain
Molecular Weight	232.83 g/mol	--
Appearance	Clear, colorless liquid	Oily consistency
Boiling Point	293°C (760 mmHg)	High thermal stability; distill under vacuum (~140°C @ 4 mmHg)
Density	0.859 g/mL (20°C)	Less dense than water
Refractive Index		Key purity indicator
LogP (Octanol/Water)	-7.9	Highly lipophilic; negligible water solubility
Flash Point	>110°C	Combustible but stable

Synthetic Utility & Mechanisms

The utility of 1-Chlorotetradecane stems from the moderate reactivity of the primary chloride. While less reactive than its bromide or iodide counterparts, the chloride offers a balance of stability and cost-effectiveness for industrial scale-up.[2]

Core Reaction Pathways

The molecule undergoes classical

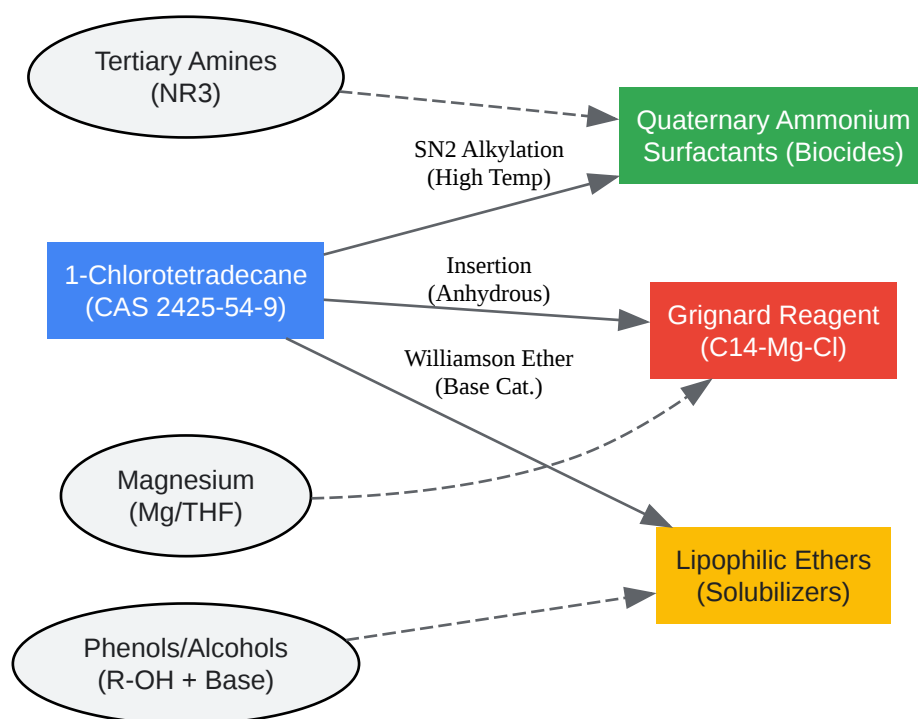
reactions due to the unhindered primary carbon.[2]

- N-Alkylation (Menschutkin Reaction): Reaction with tertiary amines to form quaternary ammonium salts (e.g., Miristalkonium chloride).[2]

- O-Alkylation (Williamson Ether Synthesis): Reaction with phenoxides or alkoxides to create lipophilic ethers.[2]
- Grignard Formation: Precursor to Tetradecylmagnesium chloride, used to introduce C14 chains into carbonyl compounds via nucleophilic addition.[2]

Visualization of Reactivity

The following diagram outlines the strategic divergence from the parent chloride.



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Figure 1: Divergent synthesis pathways transforming 1-Chlorotetradecane into functional classes.

Experimental Protocols

These protocols are designed for researchers requiring high purity (>98%) for biological evaluation.[2]

Protocol A: Synthesis from 1-Tetradecanol

Objective: Convert 1-Tetradecanol to 1-Chlorotetradecane using Thionyl Chloride (

). Mechanism:

(with Pyridine) or

(retention, neat).[2] Rationale:

is preferred over

because the byproducts (

,

) are gases, simplifying purification.

Reagents:

- 1-Tetradecanol (1.0 eq)[6]
- Thionyl Chloride (1.2 eq)[6]
- Pyridine (0.1 eq - Catalyst/Scavenger)[2]
- Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Workflow:

- Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and an acid gas scrubber (NaOH trap).
- Solubilization: Dissolve 1-Tetradecanol in dry DCM under atmosphere. Add Pyridine.[2][7]
- Addition: Cool to 0°C. Add dropwise over 30 minutes. Caution: Exothermic gas evolution.[2]
- Reflux: Once addition is complete, warm to room temperature, then reflux (40°C for DCM, 80°C for Toluene) for 4–6 hours. Monitor via TLC (Hexane eluent).[2]

- Workup:
 - Quench excess
by pouring mixture onto crushed ice.
 - Separate organic layer.[2]
 - Wash with sat.[2]
(remove acid traces), then Brine.[2]
 - Dry over anhydrous
.[2]
- Purification: Remove solvent via rotary evaporation.[2] Purify the crude oil via vacuum distillation (approx. 140°C @ 4 mmHg) to obtain clear liquid.[2]

Protocol B: Synthesis of Dimethyldimyristylammonium Chloride (Surfactant)

Objective: Quaternization of a tertiary amine.[2] Reagents:

- 1-Chlorotetradecane (1.0 eq)[1][4][6]
- Dimethyltetradecylamine (1.0 eq)[6]
- Ethanol (Solvent)

Workflow:

- Combine reactants in a pressure vessel (due to ethanol vapor pressure).
- Heat to 80–100°C for 24 hours.
- Cool and evaporate solvent.[2]
- Recrystallize the solid salt from Acetone/Ether.[2]

Quality Control & Analytics

Verifying the identity of CAS 2425-54-9 requires specific spectroscopic markers.

Nuclear Magnetic Resonance (-NMR)

The chlorine atom exerts an inductive effect, deshielding the alpha-protons.

- 3.52 ppm (Triplet, 2H): Characteristic signal for CH_2 adjacent to CH_2 groups.^[2]
- 1.77 ppm (Quintet, 2H): Beta-protons (CH_2 adjacent to CH_2 groups).^[2]
- 1.26 ppm (Multiplet, ~22H): Bulk methylene chain.^[2]
- 0.88 ppm (Triplet, 3H): Terminal methyl group.^[2]

Gas Chromatography (GC-MS)

- Column: Non-polar capillary column (e.g., DB-5 or HP-5).^[2]
- Profile: Expect a clean peak with a retention index consistent with C14 alkanes.^[2]
- Fragmentation: Look for molecular ion (m/z 254) and characteristic loss of Cl (m/z 237) and alkyl fragments (m/z 43, 57, 71, 85, 99, 113, 127, 141, 155, 169, 183, 197, 211, 225, 239, 253).^[2]

Safety & Handling (SDS Highlights)

Signal Word: WARNING

- Hazard Statements:
 - H315: Causes skin irritation.^{[2][8][9][10]} (Lipophilic nature allows skin penetration/defatting).^[2]

- H319: Causes serious eye irritation.[2][8]
- H410: Very toxic to aquatic life with long-lasting effects.[2] (Critical for disposal).
- Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.[2]
- Disposal: Do not discharge into drains.[2] Must be incinerated in a chemical combustor equipped with a scrubber for HCl.[2]

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